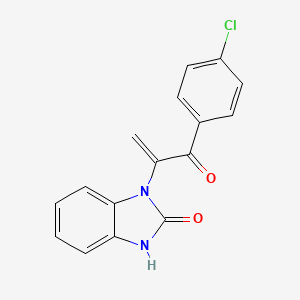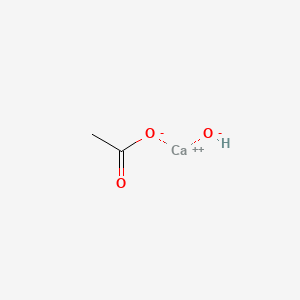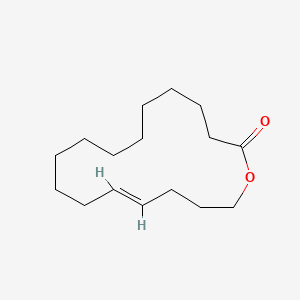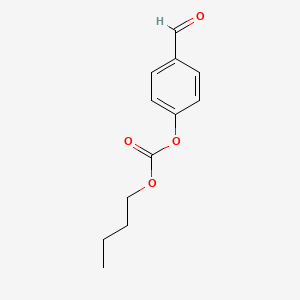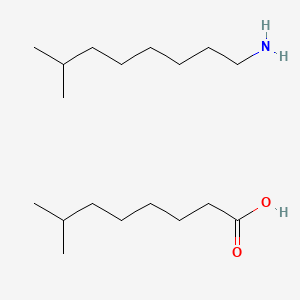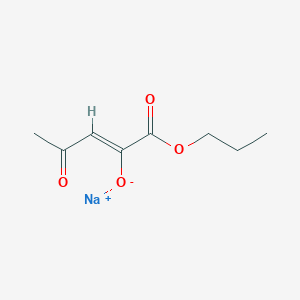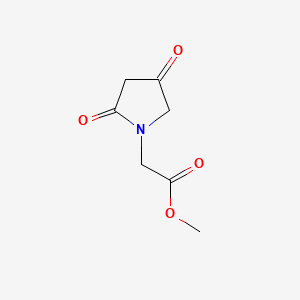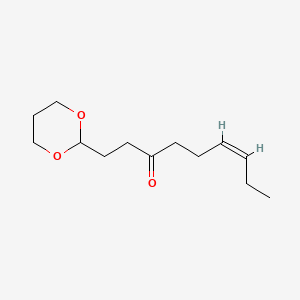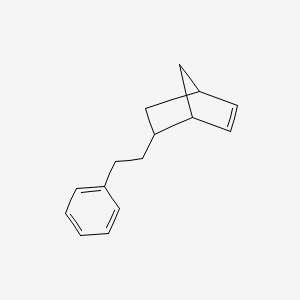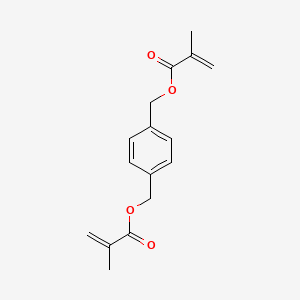
1,4-Phenylenebis(methylene) bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylenebis(methylene) bismethacrylate is an organic compound with the molecular formula C16H18O4. It is a diester derived from methacrylic acid and 1,4-phenylenebis(methylene) glycol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers and copolymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Phenylenebis(methylene) bismethacrylate can be synthesized through the esterification of methacrylic acid with 1,4-phenylenebis(methylene) glycol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Phenylenebis(methylene) bismethacrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1,4-phenylenebis(methylene) glycol.
Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bonds under mild conditions.
Major Products Formed
Polymerization: Cross-linked polymers with high mechanical strength and thermal stability.
Hydrolysis: Methacrylic acid and 1,4-phenylenebis(methylene) glycol.
Addition Reactions: Various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Phenylenebis(methylene) bismethacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Applied in the formulation of coatings with improved adhesion, durability, and resistance to environmental factors.
Mécanisme D'action
The primary mechanism of action of 1,4-phenylenebis(methylene) bismethacrylate involves its ability to form cross-linked networks through polymerization. The methacrylate groups undergo free-radical polymerization, leading to the formation of a three-dimensional network. This cross-linking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the polymerization process and the formation of covalent bonds between polymer chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol dimethacrylate: Another diester used as a cross-linking agent in polymer synthesis.
Diethylene glycol dimethacrylate: Similar in structure but with an additional ethylene glycol unit, providing different mechanical properties.
Triethylene glycol dimethacrylate: Contains three ethylene glycol units, offering increased flexibility and lower glass transition temperatures.
Uniqueness
1,4-Phenylenebis(methylene) bismethacrylate is unique due to its aromatic core, which imparts rigidity and enhances the thermal stability of the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials with superior mechanical and thermal properties.
Propriétés
Numéro CAS |
27499-52-1 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
[4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
Clé InChI |
FNFHMERPSBNGRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=C(C=C1)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




